molecular formula C5H7N3OS B11925247 2-Amino-5-methylthiazole-4-carboxamide

2-Amino-5-methylthiazole-4-carboxamide

Katalognummer: B11925247
Molekulargewicht: 157.20 g/mol
InChI-Schlüssel: HBFXTTKYNBWXQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-methylthiazole-4-carboxamide is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylthiazole-4-carboxamide typically involves the reaction of 2-amino-5-methylthiazole with appropriate carboxylating agents. One common method includes the use of ethyl 2-aminothiazole-4-carboxylate as a starting material, which is then reacted with various aldehydes or ketones in the presence of glacial acetic acid and ethanol . The reaction mixture is usually stirred and refluxed for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-methylthiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-methylthiazole-4-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5-methylthiazole-4-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Amino-5-methylthiazole-4-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activities. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable molecule in various research fields .

Eigenschaften

Molekularformel

C5H7N3OS

Molekulargewicht

157.20 g/mol

IUPAC-Name

2-amino-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)8-5(7)10-2/h1H3,(H2,6,9)(H2,7,8)

InChI-Schlüssel

HBFXTTKYNBWXQL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.